molecular formula C13H14N2O4 B3406174 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione CAS No. 25063-96-1

2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Cat. No.: B3406174
CAS No.: 25063-96-1
M. Wt: 262.26 g/mol
InChI Key: KINSSOHMKPNQCJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpyridine-2-amine with a dioxane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the pyridine moiety, making it less versatile in certain applications.

    4-Methylpyridine-2-amine: Does not contain the dioxane ring, limiting its use in complex organic synthesis.

Uniqueness

2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-5-[[(4-methylpyridin-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-4-5-14-10(6-8)15-7-9-11(16)18-13(2,3)19-12(9)17/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINSSOHMKPNQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
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2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
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2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
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2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
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2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
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2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

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